![molecular formula C32H23BO2 B1449051 (10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid CAS No. 1415334-59-6](/img/structure/B1449051.png)
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid
Übersicht
Beschreibung
“(10-([1,1’:3’,1’‘-Terphenyl]-5’-yl)anthracen-9-yl)boronic acid” is a complex organic compound. It is used as a pharmaceutical intermediate and as OLED materials . It is related to 9-Anthraceneboronic acid, which is a boronic acid derivative .
Synthesis Analysis
The synthesis of this compound could involve a double Suzuki cross-coupling protocol, which has been devised as a practical route to a variety of terphenyls . Good chemoselectivity was observed, and unsymmetrically substituted triphenylenes were also easily prepared .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OB(O)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1 . This indicates that the compound contains boronic acid groups attached to an anthracene ring, which is further substituted with a terphenyl group.
Chemical Reactions Analysis
The compound is likely to participate in Suzuki cross-coupling reactions, given its boronic acid functionality . This type of reaction is commonly used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.
Physical And Chemical Properties Analysis
The compound is a white powder . It has a melting point range of 288.0-300.0°C . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Electroluminescence Properties
Researchers have synthesized novel blue emission materials using a dual-core concept based on anthracene and pyrene derivatives, demonstrating improved thermal properties and electroluminescence (EL) performance. For example, a study by Kim et al. (2013) introduced dual-core chromophores exhibiting high luminance and efficiency in EL devices, with one compound achieving a notable external quantum efficiency (EQE) of 7.51% (Kim et al., 2013). These materials showed better thermal stability and narrower PL and EL spectra compared to single-core materials, indicating their potential for use in high-performance OLEDs.
High-Efficiency Blue Light-Emitting Materials
Further studies have explored the systematic synthesis of hetero dual-core derivatives combining anthracene and pyrene to produce highly efficient blue light-emitting materials. Shin et al. (2017) synthesized and tested various compounds to identify the main contributors to the optical and electronic properties of the final materials, achieving high current efficiency and narrow EL full width at half maximum (FWHM) in OLED applications (Shin et al., 2017).
Novel Electrochromic Copolymers
Tao et al. (2016) developed novel electrochromic copolymers based on thiophene-anthracene derivatives, highlighting the red-shift effect in absorption spectra and fast switching rates, suggesting applications in smart windows and displays (Tao et al., 2016).
Excimer Emission and Molecular Engineering
Lee et al. (2016) designed triple-core chromophore derivatives to control excimer emission, enabling the tuning of white light color coordinates and efficiency in EL devices. This study exemplifies the potential of molecular engineering to develop materials with specific emission properties for OLED applications (Lee et al., 2016).
Antibacterial Activity and Sensor Applications
In addition to OLED applications, anthracene derivatives have been investigated for antibacterial activity and as sensors for detecting boronic acids, showcasing the versatility of these compounds in various scientific fields (Kumar et al., 2014); (Springsteen et al., 2001).
Safety And Hazards
The compound is classified as causing skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing away from strong oxidizing agents .
Eigenschaften
IUPAC Name |
[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BO2/c34-33(35)32-29-17-9-7-15-27(29)31(28-16-8-10-18-30(28)32)26-20-24(22-11-3-1-4-12-22)19-25(21-26)23-13-5-2-6-14-23/h1-21,34-35H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSAYPSOKFYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid | |
CAS RN |
1415334-59-6 | |
| Record name | 10-(1,1':3',1''-Terphenyl-5'-yl)anthracene-9-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



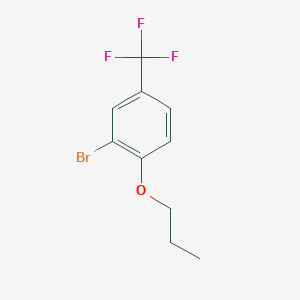
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
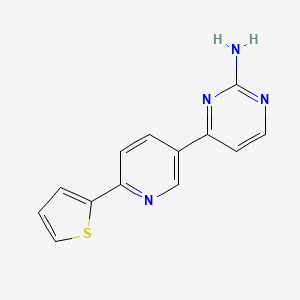
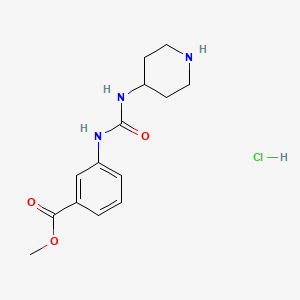
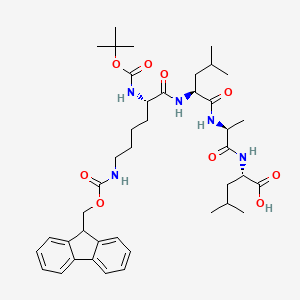
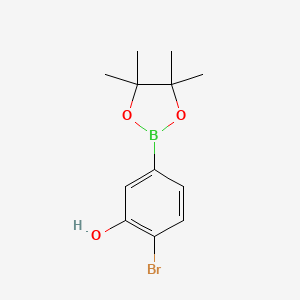
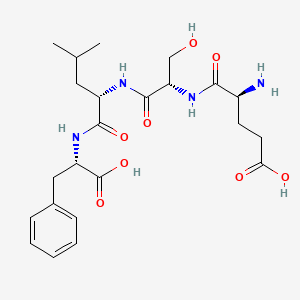
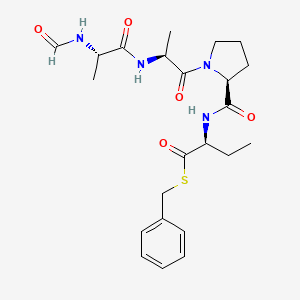
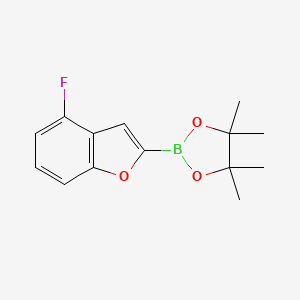
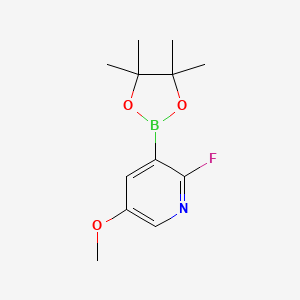
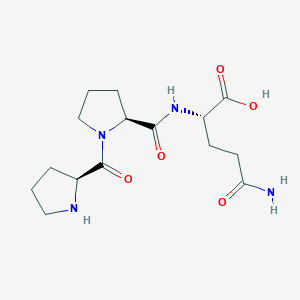
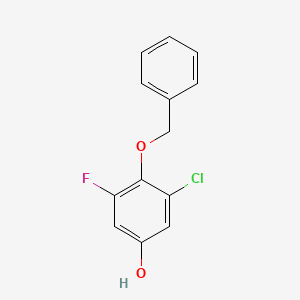

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)